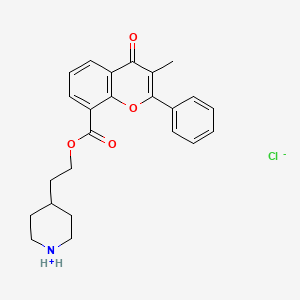

Flavoxate hydrochloride

概要

説明

Flavoxate hydrochloride is a synthetic urinary tract spasmolytic . It belongs to the group of medicines called antispasmodics . It is used to treat certain bladder/urinary tract symptoms . Flavoxate is a smooth-muscle relaxant. It works by relaxing the muscles in the bladder . Flavoxate helps to reduce leaking of urine, feelings of needing to urinate right away, frequent trips to the bathroom, and bladder pain .

Molecular Structure Analysis

Flavoxate hydrochloride has the molecular formula C24H26ClNO4 . Its average mass is 427.921 Da and its monoisotopic mass is 427.155029 Da .Chemical Reactions Analysis

The thermal decomposition of flavoxate hydrochloride reveals a moderate stability up to 215°C before a complete decomposition in the temperature range of 215–650°C . The initial decomposition can be accounted for the loss of HCl, followed by loss of C24H25NO4 molecule .Physical And Chemical Properties Analysis

Flavoxate hydrochloride has a molar mass of 427.92 g/mol . Its melting point is 232-234°C . The boiling point is 564.1°C at 760 mmHg, and the flash point is 294.9°C .科学的研究の応用

Pharmacology and Mode of Action

Flavoxate hydrochloride is primarily studied for its application in treating urge incontinence. Its pharmacological profile includes pharmacokinetics and toxicological evaluations. Clinical studies, including those on patients with benign prostatic hypertrophy, compare the effects of dosages ranging from 600–1200 mg/day, focusing on safety and tolerability factors. Alternative therapies to flavoxate hydrochloride, such as α-adrenergic receptor blockers and imipramine, are also explored, emphasizing its weak anticholinergic activity on receptors controlling the lower urinary tract (Ruffmann, 1988).

Antioxidant and Anti-inflammatory Properties

Flavonoids, including flavoxate hydrochloride, exhibit significant antioxidant and anti-inflammatory properties. They modulate the expression and activation of cytokines such as IL-1β, TNF-α, IL-6, and IL-8, and regulate the gene expression of pro-inflammatory molecules like NF-κB and AP-1. These properties suggest potential therapeutic applications for conditions induced by inflammation, such as COVID-19, inflammatory bowel disease, and cardiovascular diseases (Al-Khayri et al., 2022).

Antibacterial Properties

The antibacterial properties of flavonoids have been identified as a promising area for developing new therapeutic agents against antibiotic resistance. Specific flavonoids demonstrate potent antibacterial activity and synergism with antibiotics, suppressing bacterial virulence factors, including enzymes and toxins. This suggests their potential in treating infections and reducing the impact of antibiotic-resistant strains (Cushnie & Lamb, 2011).

Antioxidant Activity and SAR/QSAR

The antioxidant activity of flavonoids is attributed to their structure, which also determines their efficacy in inhibiting certain enzymes. Structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) studies provide insights into designing new flavonoids with enhanced therapeutic potentials, especially for their use as antioxidants (Amic et al., 2007).

Disease Risk and Epidemiologic Studies

Epidemiologic studies suggest that flavonoids, by virtue of their antioxidant properties, contribute to the protective effects of vegetables and fruits against cancer and cardiovascular diseases. However, more research is needed to fully understand their health effects and to include a broader range of polyphenols in future studies (Arts & Hollman, 2005).

作用機序

Target of Action

Flavoxate hydrochloride primarily targets the muscarinic acetylcholine receptors in cholinergically innervated organs . These receptors play a crucial role in transmitting signals in the nervous system. Flavoxate acts as a muscarinic antagonist , meaning it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Flavoxate hydrochloride acts as a direct antagonist at muscarinic acetylcholine receptors . By blocking these receptors, flavoxate inhibits the action of acetylcholine, thereby reducing the tonus of smooth muscle in the bladder . This effectively reduces the number of required voids, urge incontinence episodes, and urge severity .

Biochemical Pathways

Flavoxate hydrochloride’s action primarily affects the cholinergic pathway . By acting as a muscarinic antagonist, it interferes with the transmission of signals in this pathway, leading to a reduction in muscle spasms in the urinary tract .

Pharmacokinetics

In a single study of 11 normal male subjects, the time to onset of action of flavoxate hydrochloride was 55 minutes . The peak effect was observed at 112 minutes . Approximately 57% of the flavoxate hydrochloride was excreted in the urine within 24 hours .

Result of Action

The primary result of flavoxate hydrochloride’s action is the relaxation of the smooth muscle in the urinary tract . This leads to a reduction in the number of required voids, urge incontinence episodes, and urge severity, providing symptomatic relief for conditions associated with lack of muscle control in the bladder .

Action Environment

The action of flavoxate hydrochloride can be influenced by various environmental factors. For example, the temperature can slightly change the inhibitory actions of flavoxate on voltage-dependent L-type Ca2+ channels . .

Safety and Hazards

特性

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEVKNFZUQEERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047784 | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3717-88-2 | |

| Record name | Flavoxate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C05J6089W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

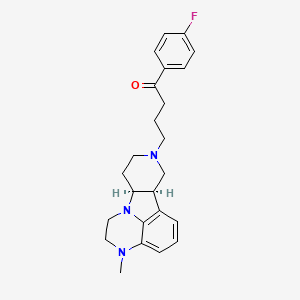

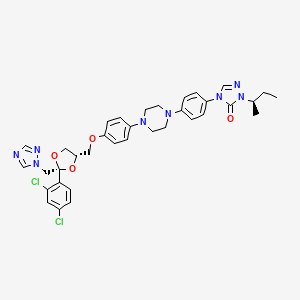

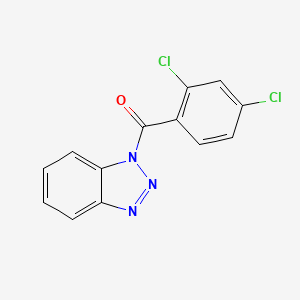

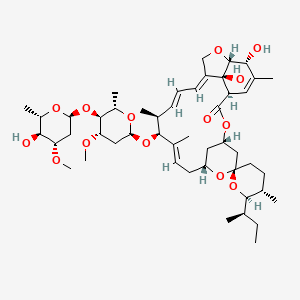

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Flavoxate hydrochloride?

A1: Flavoxate hydrochloride is classified as a smooth muscle antispasmodic with a direct relaxant effect on smooth muscle cells, particularly in the urinary tract. [, , , ] While it possesses some anticholinergic properties, research suggests its primary action is not solely mediated through acetylcholine antagonism. [, , ]

Q2: How does Flavoxate hydrochloride affect gastrointestinal motility?

A2: Studies in anesthetized dogs demonstrated an initial inhibition of gastrointestinal motility followed by a marked acceleration after intravenous administration of Flavoxate hydrochloride (10 mg/kg). This biphasic response suggests a complex interplay of direct smooth muscle effects and modulation of the autonomic nervous system. []

Q3: Is there evidence that Flavoxate hydrochloride influences the sympathetic nervous system?

A3: Yes, animal studies indicate that Flavoxate hydrochloride can modulate the sympathetic nervous system. Research showed a differentiated response in sympathetic outflow, decreasing cutaneous and cardiac sympathetic activity while simultaneously increasing splanchnic activity. This suggests an influence on the central integration of sympathetic responses. []

Q4: What is the molecular formula and weight of Flavoxate hydrochloride?

A4: The molecular formula of Flavoxate hydrochloride is C24H25NO4 • HCl, and its molecular weight is 427.93 g/mol. [, ]

Q5: What analytical techniques are commonly used to quantify Flavoxate hydrochloride?

A5: Several analytical techniques have been employed to quantify Flavoxate hydrochloride in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of Flavoxate hydrochloride and its potential degradation products. Various HPLC methods utilizing different stationary phases (e.g., C18, CN) and mobile phase compositions have been reported. [, , , , , ]

- UV Spectrophotometry: This technique exploits the UV absorbance properties of Flavoxate hydrochloride for quantification, particularly in pharmaceutical formulations. Both absorption ratio and second derivative spectrophotometric methods have been developed. [, , ]

- Spectrofluorimetry: While Flavoxate hydrochloride itself does not fluoresce significantly, its main active metabolite, 3-methylflavone-8-carboxylic acid, exhibits native fluorescence detectable in human urine samples. []

- Voltammetry: Electrochemical methods using mercury electrodes, including DC polarography, differential pulse polarography, and stripping voltammetry, have demonstrated high sensitivity in quantifying Flavoxate hydrochloride. []

Q6: How stable is Flavoxate hydrochloride under different storage conditions?

A6: Studies evaluating the stability of Flavoxate hydrochloride under various stress conditions have been conducted:

- Acidic, Alkaline, Oxidative, Photolytic, and Thermal Degradation: Research has shown that Flavoxate hydrochloride undergoes degradation under these conditions, highlighting the need for proper formulation and storage. [, , ]

- Stability Indicating Methods: Several validated RP-HPLC methods have been developed to assess the stability of Flavoxate hydrochloride in various formulations, ensuring the quality and efficacy of the drug product. [, ]

Q7: What is known about the pharmacokinetic profile of Flavoxate hydrochloride?

A7: While detailed pharmacokinetic data is limited in the provided research, studies suggest Flavoxate hydrochloride is metabolized to 3-methylflavone-8-carboxylic acid as its primary active metabolite, detectable in human urine. [, ] A sensitive RP-HPLC method has been developed for the simultaneous determination of Flavoxate hydrochloride and Ofloxacin in human plasma, paving the way for more detailed pharmacokinetic investigations. []

Q8: What are the primary clinical applications of Flavoxate hydrochloride?

A8: Flavoxate hydrochloride is primarily used for the symptomatic relief of urinary tract disorders characterized by smooth muscle spasms, including:

- Urge Incontinence: Studies have demonstrated its efficacy in reducing urgency and frequency of urination in patients with urge incontinence. [, , , ]

- Overactive Bladder: Flavoxate hydrochloride has shown beneficial effects in managing symptoms associated with overactive bladder, such as urgency, frequency, and urge incontinence. [, ]

- Benign Prostatic Hyperplasia (BPH): In BPH patients experiencing inadequate relief from alpha1-adrenoceptor blockers, supplemental Flavoxate hydrochloride administration significantly improved nocturia and quality of life measures. []

Q9: What is the evidence for the efficacy of Flavoxate hydrochloride compared to other treatments?

A9: Several studies have compared the efficacy and tolerability of Flavoxate hydrochloride to other treatments for urinary tract disorders:

- Comparison to Placebo: In a double-blind trial, Flavoxate hydrochloride at dosages of 600 mg/day and 1200 mg/day demonstrated statistically significant improvements in urodynamic parameters and symptom relief compared to placebo in patients with unstable bladder. []

- Comparison to Other Antispasmodics: In a comparative study, Flavoxate hydrochloride showed comparable efficacy to Trospium chloride in reducing cystospasm following prostatic or bladder surgery. [] Additionally, Flavoxate hydrochloride exhibited a similar increase in bladder capacity as oxybutynin and propantheline in both sham-operated and spinal cord injured rats. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1672691.png)

![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one](/img/structure/B1672692.png)

![2-(3-Methoxyphenyl)-6-(3-morpholinopropyl)-5-thioxo-5,6-dihydro-7H-thieno[2',3':4,5]pyrrolo[1,2-c]imidazol-7-one](/img/structure/B1672695.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1672696.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672697.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1672698.png)